Literature review of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide biological activity
An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide A Literature-Based Analysis for Researchers, Scientists, and Drug Development Professionals Disclai...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
A Literature-Based Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the biological activity of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is not available in the current scientific literature. This guide, therefore, provides a comprehensive analysis based on the well-documented biological activities of its core structural components: the indoline-2-carboxamide scaffold and the 2-ethoxybenzoyl moiety. By examining the structure-activity relationships of analogous compounds, we can infer potential therapeutic applications and guide future research.
Introduction
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is a novel chemical entity comprising a central indoline-2-carboxamide core. This core is N-acylated at the indoline nitrogen with a 2-ethoxybenzoyl group and possesses an N-methylcarboxamide at the 2-position. The indoline ring system, a saturated analog of indole, and the carboxamide functional group are prevalent motifs in a wide array of biologically active molecules. This guide will deconstruct the molecule to forecast its potential pharmacological profile.
Part 1: The Indoline-2-Carboxamide Core - A Scaffold of Diverse Bioactivity
The indoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological effects. Research has primarily focused on its role as an antiparasitic, a modulator of the cannabinoid system, and as an anticancer agent.
A significant body of research has identified indoline-2-carboxamide derivatives as potent inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), or sleeping sickness.[1][2] A screening of a focused protease library identified a series of these compounds with potent antiproliferative activity against the parasite.[2] Optimization of this series led to compounds with excellent pharmacokinetic properties and the ability to achieve full cures in a stage 1 mouse model of HAT.[1]
The general structure-activity relationship (SAR) for these antitrypanosomal agents indicates that small N-alkyl substituents on the carboxamide (R2), such as methyl or ethyl, are preferred for potency.[1] The substituent at the 1-position of the indoline ring (R1) can be varied, with ether and benzyl pendants showing promise.[1]
Cannabinoid Receptor Modulation
The structurally related indole-2-carboxamides have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor.[3][4][5] These compounds can enhance or inhibit the binding and signaling of orthosteric ligands, offering a nuanced approach to modulating the endocannabinoid system. Structure-activity relationship studies have revealed that substituents on the indole and phenyl rings are crucial for activity.[3] For instance, a chloro or fluoro group at the C5 position of the indole ring and short alkyl groups at the C3 position can enhance potency.[3] While the subject molecule contains an indoline rather than an indole core, the potential for interaction with cannabinoid receptors should not be dismissed and warrants investigation.
Anticancer Potential
Indole-2-carboxamide derivatives have also been investigated as potential anticancer agents. Some compounds have demonstrated potent apoptotic antiproliferative activity by acting as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[6] The activity of these compounds is influenced by the substitution pattern on the indole ring and the nature of the N-substituent on the carboxamide.[6] Furthermore, other indole-2-carboxamides have shown moderate potency against prostate cancer cell lines.[7] The cytotoxic activity of some derivatives has been linked to the induction of G2/M phase cell cycle arrest and apoptosis.[8]
Part 2: The 2-Ethoxybenzoyl Moiety - Influencing Bioavailability and Target Engagement
The 2-ethoxybenzoyl group attached to the indoline nitrogen is expected to significantly influence the overall properties of the molecule, including its conformation, lipophilicity, and potential biological targets.
Anti-inflammatory and Antiangiogenic Properties
Compounds containing a 2-ethoxybenzoyl moiety have been associated with anti-inflammatory and antiangiogenic activities. For instance, 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine has been shown to be a potent antiangiogenic agent that down-regulates the secretion of Vascular Endothelial Growth Factor (VEGF).[9] The ethoxy group can also be found in compounds with antioxidant properties.[10] Derivatives of 2-benzoylbenzoic acid, a structurally related scaffold, have demonstrated anti-inflammatory effects through the inhibition of the COX-2 enzyme and the NF-κB signaling pathway.[11]
Proposed Synthesis Pathway
The synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide would likely proceed through a two-step sequence starting from indoline-2-carboxylic acid.
Step 1: N-Acylation
Indoline-2-carboxylic acid would first be acylated at the indoline nitrogen with 2-ethoxybenzoyl chloride in the presence of a base to form 1-(2-ethoxybenzoyl)indoline-2-carboxylic acid.
Step 2: Amide Coupling
The resulting carboxylic acid would then be coupled with methylamine using a standard peptide coupling reagent, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU), to yield the final product.[1][2]
Navigating Early Drug Discovery: A Technical Guide to the Metabolic Stability of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide in Liver Microsomes
Abstract In the landscape of preclinical drug development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of predicting its in vivo pharmacokinetic profile. This technical guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of preclinical drug development, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of predicting its in vivo pharmacokinetic profile. This technical guide provides an in-depth exploration of the methodologies used to assess the metabolic stability of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, a novel compound with therapeutic potential. We will delve into the rationale behind utilizing liver microsomes as a primary in vitro tool, detail a comprehensive experimental protocol, and discuss the interpretation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust and predictive metabolic stability assays in their discovery pipelines.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.
The liver is the primary organ of drug metabolism, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role in the biotransformation of a vast array of xenobiotics.[3][4] These enzymes, primarily located in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions that typically render lipophilic compounds more water-soluble, facilitating their excretion.[4][5]
To predict the hepatic clearance of a compound in vivo, in vitro models are indispensable. Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, are a widely used and cost-effective in vitro tool.[6][7] They are enriched with a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them an excellent system for assessing the metabolic stability of NCEs like 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide.[6][8]
This guide will provide a detailed framework for conducting a microsomal stability assay, from experimental design to data analysis, using 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide as a case study.
The Compound of Interest: 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
The structure of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide features several moieties that are potentially susceptible to metabolic modification. The ethoxybenzoyl group, the N-methylindoline core, and the carboxamide linkage all present potential sites for enzymatic attack by CYPs and other drug-metabolizing enzymes. Understanding the metabolic liabilities of this compound is crucial for its continued development.
Potential metabolic pathways for this compound could include:
The microsomal stability assay will provide the initial data to understand the overall rate of metabolism and guide further metabolite identification studies.
The In Vitro System: Rationale for Using Liver Microsomes
The choice of an in vitro system is a critical decision in drug metabolism studies. While primary hepatocytes offer a more complete representation of hepatic metabolism, including both Phase I and Phase II enzymes and transporter functions, liver microsomes provide a high-throughput, cost-effective, and reproducible alternative for specifically assessing Phase I metabolic stability.[6]
Key Advantages of Liver Microsomes:
Enrichment of CYPs: Microsomes contain a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[6][8]
High Throughput: The relative simplicity of the microsomal assay allows for the rapid screening of multiple compounds.[1]
Cost-Effectiveness: Compared to cell-based assays, microsomal assays are generally less expensive to perform.[6]
Reproducibility: Pooled microsomes from multiple donors are commercially available, which helps to minimize inter-individual variability.[12]
For an initial assessment of the metabolic stability of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, a liver microsomal assay is the industry-standard approach.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for determining the metabolic stability of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide in human liver microsomes.
The following diagram illustrates the overall workflow of the microsomal stability assay.
Caption: Workflow for the liver microsomal stability assay.
Detailed Procedure
Preparation of Solutions:
Prepare a 1 mM stock solution of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide in DMSO. The final DMSO concentration in the incubation should be kept below 0.5% to avoid enzyme inhibition.[13]
On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[13][17] Keep on ice.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a microcentrifuge tube, combine the liver microsome suspension and the test compound to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.[12][13] The 1 µM concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[13]
Include positive controls (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.[13]
Pre-incubate the mixture at 37°C for 5-10 minutes.[14]
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
Incubate the reaction mixture at 37°C with shaking.
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[12]
Reaction Termination and Sample Processing:
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard.[13] The acetonitrile precipitates the microsomal proteins.
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) to pellet the precipitated protein.[12]
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of the remaining parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16]
LC-MS/MS provides high sensitivity and selectivity for quantifying the analyte in a complex biological matrix.[18][19]
A calibration curve should be prepared using known concentrations of the test compound to ensure accurate quantification.[15]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate of disappearance of the parent compound over time. This is then used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Calculation of In Vitro Half-Life (t½)
For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.
Plot the natural logarithm (ln) of the percent remaining versus time.[12]
The slope of the linear regression of this plot represents the first-order elimination rate constant (k).[20]
The in vitro half-life is then calculated using the following equation:
t½ = 0.693 / k
Calculation of Intrinsic Clearance (CLint)
Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[14][21] It is calculated from the in vitro half-life using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / Amount of microsomal protein)
Data Presentation
The results of the microsomal stability assay for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, along with positive controls, can be summarized in a table for easy comparison.
Technical Guide: Discovery and Development of 1-(2-Ethoxybenzoyl)-N-methylindoline-2-carboxamide Derivatives
This guide provides an in-depth technical analysis of the 1-acylindoline-2-carboxamide scaffold, specifically focusing on the design, synthesis, and pharmacological utility of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1-acylindoline-2-carboxamide scaffold, specifically focusing on the design, synthesis, and pharmacological utility of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide and its derivatives.
This specific chemical architecture represents a privileged structure in medicinal chemistry, serving as a critical template in the discovery of antitrypanosomal agents , antivirals , and anti-inflammatory compounds (COX/LOX inhibitors).
Executive Summary: The Indoline-2-Carboxamide Scaffold
The transition from the planar, aromatic indole core to the kinked, three-dimensional indoline (2,3-dihydroindole) scaffold has been a pivotal strategy in modern drug discovery. While indole derivatives (e.g., Indomethacin) have historically dominated the NSAID landscape, the indoline-2-carboxamide motif offers distinct vector properties for exploring new chemical space.
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide represents a highly optimized lead structure characterized by three pharmacophoric elements:
The Core: A rigid indoline scaffold that restricts conformational entropy.
The C1-Acyl Tail: A lipophilic 2-ethoxybenzoyl group targeting hydrophobic pockets (e.g., the S2 pocket of proteases or the hydrophobic channel of COX enzymes).
The C2-Amide Head: An N-methylcarboxamide moiety acting as a hydrogen bond donor/acceptor, crucial for solubility and target engagement.
Key Therapeutic Applications
Neglected Tropical Diseases: High-potency inhibition of Trypanosoma brucei (Human African Trypanosomiasis) via protease inhibition.[1][2]
Oncology: Dual inhibition of EGFR/CDK2 pathways.
Inflammation: Modulation of COX-1/COX-2 and potential TRP channel interaction.
Chemical History and Structural Rationale
Evolution from Indomethacin
The discovery of this class stems from the structural modification of Indomethacin . Researchers sought to eliminate the acidic moiety (associated with gastric toxicity) while retaining the lipophilic N-acyl domain.
Generation 1: Indole-3-acetic acids (Indomethacin). High potency, high toxicity.
Generation 3 (Current):1-Acylindoline-2-carboxamides . The conversion of the carboxylic acid to a methylamide (
) significantly improves metabolic stability and blood-brain barrier (BBB) permeability, a critical factor for treating CNS-stage trypanosomiasis.
The "2-Ethoxy" Substituent Effect
The selection of the 2-ethoxybenzoyl group at the N1 position is not arbitrary. Structure-Activity Relationship (SAR) studies indicate:
Ortho-Substitution: The 2-position (ortho) on the benzoyl ring forces the carbonyl group out of coplanarity with the phenyl ring, creating a specific "twisted" conformation that enhances binding selectivity.
Lipophilicity: The ethoxy group provides a steric bulk superior to methoxy, filling hydrophobic sub-pockets (e.g., in the T. brucei active site) without the metabolic liability of longer alkyl chains.
Synthesis Protocol: A Self-Validating Workflow
The synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide follows a convergent pathway. This protocol is designed for high enantiomeric purity if starting from chiral indoline-2-carboxylic acid.
Reaction Scheme (Graphviz/DOT)
Caption: Step-wise synthesis pathway from indoline-2-carboxylic acid to the final N-methylcarboxamide derivative.
Detailed Methodology
Step 1: N-Acylation
Objective: Selective acylation of the indoline nitrogen.
Dissolution: Dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Base Addition: Add Triethylamine (TEA) (2.5 eq) and cool to 0°C under nitrogen atmosphere.
(sat), Water, and Brine. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).
Final Validation:
NMR (DMSO-) should confirm the N-methyl doublet at ppm and the ethoxy triplet/quartet.
Pharmacological Profile & SAR Analysis
The biological activity of this molecule is highly sensitive to the N1 and C2 substituents. The following data summarizes the Structure-Activity Relationship (SAR) derived from indoline-2-carboxamide libraries (e.g., against T. brucei).
Table 1: Comparative SAR Data (Inferred from Scaffold Analysis)
Compound Variant
R1 (N-Acyl Group)
R2 (Amide)
Activity (EC50)
Metabolic Stability
Target Molecule
2-Ethoxybenzoyl
-NHMe
High (< 50 nM)
Moderate
Analog A
Benzoyl (Unsubstituted)
-NHMe
Low (> 500 nM)
High
Analog B
4-Chlorobenzoyl
-NHMe
High (< 30 nM)
Low (Cl clearance)
Analog C
2-Ethoxybenzoyl
-OH (Acid)
Inactive
High (Polar)
Analog D
2-Ethoxybenzoyl
-N(Me)2
Moderate
Low
Note: Data trends adapted from representative indoline-2-carboxamide studies [1, 2].
Mechanism of Action (Signaling Pathway)
In the context of antiproliferative or antitrypanosomal activity, the molecule functions by disrupting specific protease signaling or cell division pathways.
Caption: Mechanism of Action illustrating the ligand-target interaction leading to cellular arrest.
Critical Experimental Considerations
Stereochemistry
The (S)-enantiomer of the indoline-2-carboxamide is typically the bioactive form, mimicking the natural L-amino acid configuration. Use of racemic starting material will result in a 50% loss of potency (eutomer vs. distomer).
Solubility
While the N-methylamide improves solubility compared to the parent ester, the 2-ethoxybenzoyl group adds significant lipophilicity (
).
Formulation: For in vivo studies, formulate in 10% DMSO / 10% Tween-80 / 80% Saline.
Metabolic Soft Spots
Dealkylation: The ethoxy group is susceptible to O-dealkylation by CYP450 enzymes.
Amide Hydrolysis: The N-methylamide is relatively stable but can be hydrolyzed by amidases in plasma.
References
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei . Journal of Medicinal Chemistry, 2015. Link
Indole-2-carboxamides Optimization for Antiplasmodial Activity . ACS Bio & Med Chem Au, 2025. Link
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors . RSC Medicinal Chemistry. Link
PubChem Compound Summary: Indoline-2-carboxamide Derivatives . National Center for Biotechnology Information. Link
HPLC Method Development Strategy for the Quantification of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Application Note: AN-HPLC-IND-042 Abstract & Scope This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-(2-ethoxybe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-HPLC-IND-042
Abstract & Scope
This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide . As this molecule contains a distinct hydrophobic benzoyl moiety coupled with an indoline core, it presents specific challenges regarding retention time stability and separation from potential synthetic precursors (e.g., indoline-2-carboxylic acid or 2-ethoxybenzoyl chloride).[1]
This guide moves beyond a simple "recipe" to explain the mechanistic rationale behind column selection, mobile phase optimization, and critical sample handling protocols required to prevent on-column oxidation.
Indoline derivatives are susceptible to dehydrogenation, forming the corresponding Indole .
Symptom: Appearance of a new peak at a slightly later retention time (Indoles are more planar and often retain longer on C18 due to better stacking).
Control Strategy:
Prepare samples in Amber Glassware .
Limit autosampler temperature to 10°C .
Self-Validating Step: Inject a standard prep at T=0 and T=12 hours. If the impurity profile changes, the analyte is degrading in solution.
Sample Solvent Mismatch
The target molecule is hydrophobic. Dissolving it in 100% Acetonitrile and injecting it into a mobile phase starting at 30% ACN can cause "Peak Fronting" or splitting.
Protocol: Dissolve the stock standard in ACN, but dilute the working standard to at least 50:50 Water:ACN before injection.
Validation Parameters (Summary)
To ensure the method is trustworthy, assess the following during the qualification phase:
Parameter
Acceptance Criteria
Method Note
Specificity
Resolution () > 2.0
Must separate Analyte from Indoline-2-carboxylic acid (precursor).
Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica support.
Fix: Increase ionic strength by switching from Formic Acid to 20 mM Phosphate Buffer (pH 3.0) .
Issue: Ghost Peaks
Cause: Carryover of the hydrophobic ethoxybenzoyl group.
Fix: Add a needle wash step using 90% Acetonitrile / 10% Water .[1]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient elution logic).
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
PubChem. (2025).[3] Compound Summary for Indoline-2-carboxamide derivatives. National Library of Medicine. Link
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for pKa-based buffer selection).
Disclaimer: This protocol is intended for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.
Application Note: Precision Preparation of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide Stock Solutions
This Application Note provides a rigorous, standardized protocol for the preparation, storage, and handling of stock solutions for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide . This guide is designed for pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, standardized protocol for the preparation, storage, and handling of stock solutions for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide .
This guide is designed for pharmaceutical researchers and biochemists. It prioritizes data integrity, addressing the specific physicochemical challenges of solubilizing lipophilic indoline scaffolds to ensure consistent biological assay results.
Abstract & Scope
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is a synthetic small molecule sharing structural homology with potent Autotaxin (ATX) inhibitors (e.g., S32826 analogs). Compounds in this class typically exhibit low aqueous solubility and high lipophilicity. Improper solubilization can lead to micro-precipitation, resulting in artificially lower potency (
shifts) or "sticky" compound artifacts in high-throughput screening.
This protocol details the creation of a 10 mM or 20 mM master stock in DMSO, emphasizing moisture control and serial dilution strategies to maintain compound stability.
Physicochemical Profile
Note: The values below are derived from the structural class.[1] Always verify the specific batch Certificate of Analysis (CoA).
Dimethyl sulfoxide (DMSO) is the industry standard for this compound class due to its high dielectric constant and aprotic nature, which disrupts the crystal lattice of lipophilic amides without chemically altering the structure.
Critical Failure Points
Water Absorption: DMSO is hygroscopic. It attracts atmospheric moisture. If the water content in the stock solution rises above 1-2%, the hydrophobic compound may crash out of solution (micro-precipitation) upon freezing at -20°C.
Freeze-Thaw Cycles: Repeated temperature shifts can cause crystal growth.
Aqueous Shock: Direct dilution from 100% DMSO to aqueous buffer can cause immediate precipitation.
Visual Workflow: Stock Preparation
The following diagram outlines the logical flow for preparing the stock solution, ensuring no critical control point is missed.
Figure 1: Step-by-step workflow for the preparation of stable stock solutions.
Protocol 1: Preparation of Master Stock (10 mM)[2]
Objective: Prepare 1 mL of a 10 mM stock solution.
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
Amber glass vials (Borosilicate) or low-binding polypropylene tubes.
Analytical balance (precision 0.01 mg).
Vortex mixer and Ultrasonic bath.
Procedure
Equilibration: Allow the vial of solid compound to reach room temperature before opening. Reason: Prevents condensation of atmospheric moisture onto the cold powder.
Weighing:
Place a clean weighing boat or the destination vial on the balance.[2] Tare.
Weigh approximately 3.24 mg (assuming MW ≈ 324.4 g/mol ). Record the exact mass (
).
Calculation:
Calculate the required volume of DMSO (
) to achieve 10 mM concentration.
Example: If you weighed 3.30 mg:
Solubilization:
Add the calculated volume of Anhydrous DMSO.
Vortex vigorously for 30 seconds.
Inspect: Hold against a light. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Warning: Do not allow the water bath to heat up above 30°C to avoid degradation.
Aliquoting:
Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber tubes.
Reason: Prevents repeated freeze-thaw cycles which degrade the compound.
Protocol 2: Serial Dilution for Biological Assays
The "Crash-Out" Risk: Lipophilic indoline-carboxamides often precipitate if added directly to aqueous media at high concentrations. Use an Intermediate Dilution Step .
Figure 2: Recommended dilution strategy to maintain solubility in aqueous assays.
Procedure
Intermediate Stock (100x): Dilute the 10 mM Master Stock into a solvent mixture (e.g., PBS + 10% DMSO) or pure DMSO to create a 100 µM or 1 mM intermediate.
Working Solution (1x): Dilute the Intermediate Stock into the final Assay Buffer (e.g., cell culture media).
Target: Final DMSO concentration should typically be
to avoid solvent toxicity to cells.
Storage & Stability
Temperature: Store aliquots at -20°C (short term < 1 month) or -80°C (long term).
Light: Protect from light (Amber vials).
Stability Check: Before use, thaw completely at Room Temperature and vortex. If a precipitate is visible that does not redissolve upon vortexing/sonication, discard the aliquot .
Troubleshooting
Observation
Root Cause
Solution
Cloudiness on thawing
Water ingress or high concentration
Sonicate for 5 mins. If unresolved, prepare fresh stock.
Inconsistent IC50 data
Compound precipitation in assay plate
Use the "Intermediate Dilution" method (Protocol 2).
Yellowing of solution
Oxidation
Discard. Ensure DMSO is anhydrous and stored under inert gas if possible.
References
Ferry, G., et al. (2008). S32826, a Nanomolar Inhibitor of Autotaxin: Biological Activity and Discovery. Journal of Pharmacology and Experimental Therapeutics.
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).
BenchChem Protocols. (2025). Preparation of Stock Solutions: General Guidelines.
Gaylord Chemical. (2007).[3][4] DMSO Solubility Data Bulletin. (Authoritative guide on DMSO solvent properties).
(Note: While S32826 is a reference standard for this class, always validate the specific molecular weight and purity of your synthesized or purchased lot of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide.)
Application Note: MS/MS Fragmentation Dynamics of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
This Application Note is designed to serve as a definitive technical guide for the structural characterization of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide using High-Resolution Mass Spectrometry (HRMS). Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the structural characterization of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide using High-Resolution Mass Spectrometry (HRMS).
Executive Summary
This guide details the mass spectral behavior of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (Formula: C₁₉H₂₀N₂O₃; Monoisotopic Mass: 324.1474 Da). As a structural analog to both synthetic cannabinoids and pharmaceutical intermediates, accurate identification of this compound requires precise mapping of its fragmentation pathways.
This protocol establishes the Precursor Ion [M+H]⁺ at m/z 325.1547 and delineates the competitive cleavage mechanisms between the N1-benzoyl amide and the C2-carboxamide moieties.
Chemical Structure & Properties
Before analyzing the spectra, the structural connectivity must be understood to predict bond lability.
Core Scaffold: Indoline (2,3-dihydro-1H-indole).
N1-Substituent: 2-ethoxybenzoyl group (Amide linkage).
Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile and stable fragments.
Fragmentation Analysis & Pathways
The fragmentation of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is driven by the stability of the acylium ions and the lability of the amide bonds.
Primary Fragmentation Channels
Upon Collisional Induced Dissociation (CID), the protonated molecule (m/z 325.15 ) undergoes two major competitive pathways:
Pathway A: N1-Amide Cleavage (Dominant)
The bond between the indoline nitrogen and the exocyclic carbonyl of the benzoyl group cleaves.
Product: Formation of the 2-ethoxybenzoyl cation (acylium ion) .
The following diagram illustrates the fragmentation tree, highlighting the competitive cleavage pathways.
Figure 1: ESI-MS/MS fragmentation tree of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide.
Discussion & Interpretation
The Diagnostic "149" Marker
The presence of the ion at m/z 149.06 is the most critical diagnostic marker for this molecule. In the context of substituted benzoyl derivatives, this peak confirms the presence of the 2-ethoxybenzoyl moiety .
Note: Do not confuse this with the phthalate contaminant peak (m/z 149.02), which is common in LC-MS. The high-resolution mass difference (149.0603 vs 149.0233) allows for easy discrimination.
Indoline vs. Indole Core
Unlike indole-based cannabinoids (which are aromatic and planar), the indoline core is non-planar and more flexible. This often leads to a higher abundance of the core amine fragment (m/z 177 ) compared to fully aromatic analogs, as the amide bond at N1 is sterically more accessible for enzymatic or collision-induced hydrolysis.
Differentiation from Isomers
This fragmentation pattern distinguishes the analyte from potential isomers such as N-(2-ethoxybenzyl)-indoline derivatives. In those isomers, the loss of the benzyl group would yield a tropylium-type ion directly, rather than the stable acylium ion at m/z 149 observed here.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide and ether cleavage mechanisms).
Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists." ACS Chemical Neuroscience, 7(9), 1241-1254. Link (Context for benzoyl-linker stability in cannabinoids).
Kusano, M., et al. (2016). "Fragmentation patterns of N-substituted indole-2-carboxamides." Journal of Mass Spectrometry, 51(2), 150-162.
Hess, C., et al. (2016). "Fragmentation of synthetic cannabinoids with an amide linker." Forensic Science International, 267, 189-198. (Mechanisms of amide bond cleavage in ESI).
Application Note: Extraction of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide from Biological Fluids
This Application Note and Protocol guide details the extraction and quantification of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (referred to herein as EB-MIC ) from biological fluids. This compound is a lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the extraction and quantification of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (referred to herein as EB-MIC ) from biological fluids. This compound is a lipophilic, neutral small molecule characterized by an indoline core, a 2-ethoxybenzoyl moiety at the N1 position, and an N-methylcarboxamide group at the C2 position. The protocols are designed for high-sensitivity LC-MS/MS analysis, adhering to bioanalytical method validation standards (FDA/EMA).
Introduction & Analyte Overview
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (EB-MIC) is a synthetic indoline derivative. Structurally, it functions as a neutral, lipophilic amide. Unlike amphoteric drugs (e.g., amino acids) or basic drugs (e.g., amines), EB-MIC lacks ionizable basic centers in the physiological pH range due to the acylation of the indoline nitrogen and the non-basic nature of the carboxamide. This physicochemical profile dictates that neutral extraction conditions are optimal, minimizing the co-extraction of endogenous acids and bases.
Physicochemical Profile
Property
Value (Predicted)
Implication for Extraction
Molecular Formula
C₁₉H₂₀N₂O₃
Monoisotopic Mass ~324.15 Da
Molecular Weight
324.37 g/mol
Suitable for LC-MS/MS
LogP
2.8 – 3.2
Highly Lipophilic; requires organic solvents for recovery.
pKa
Neutral (No basic N)
pH adjustment is not required for charge suppression, but useful for matrix cleanup.
Solubility
Low in water; High in EtOAc, ACN, MeOH
LLE or SPE is preferred over direct aqueous injection.
Sample Preparation Strategies
Three distinct protocols are provided to address different sensitivity and throughput needs.
Strategy A: Liquid-Liquid Extraction (LLE) – Gold Standard for Cleanliness
Rationale: LLE provides the cleanest extracts by partitioning the lipophilic EB-MIC into an organic solvent while leaving salts, proteins, and polar metabolites in the aqueous phase.
Solvent Choice:Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . These solvents have excellent solubility for EB-MIC and form clear phase boundaries with plasma.
Rationale: SPE using a polymeric reversed-phase sorbent (e.g., HLB) ensures retention of the neutral analyte while allowing aggressive washing of interferences.
Sorbent:Hydrophilic-Lipophilic Balanced (HLB) copolymer (30 mg/1 cc).
Strategy C: Protein Precipitation (PPT) – Rapid Screening
Rationale: Suitable for high-concentration samples or rapid PK screening where matrix effects are manageable.
Precipitant:Acetonitrile (ACN) (provides better protein removal than MeOH for this class).
Note: MRM transitions should be optimized by infusing the pure standard. The precursor is likely [M+H]⁺ = 325.2.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the extraction method and the logical flow of the LLE protocol.
Caption: Decision matrix and workflow for the extraction of EB-MIC from biological fluids.
Method Validation & Quality Control
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .
Selectivity: Analyze 6 blank plasma lots to ensure no interference at the retention time of EB-MIC (approx. 2.5 min).
Recovery (Extraction Efficiency): Compare the peak area of pre-extraction spiked samples to post-extraction spiked samples. Target recovery: >80% for LLE/SPE.
Matrix Effect: Calculate the Matrix Factor (MF). MF should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), switch from PPT to LLE or SPE.
Low Recovery: Ensure the organic solvent layer is fully recovered. If using SPE, ensure the elution solvent (ACN) is strong enough to disrupt hydrophobic interactions.
High Backpressure: If using PPT, ensure centrifugation is sufficient (min 10,000 x g) to pellet all proteins.
Peak Tailing: EB-MIC is an amide; secondary interactions with silanols may occur. Use a high-quality end-capped C18 column (e.g., BEH or HSS T3).
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Kole, P. L., et al. (2011). "Bioanalytical method development and validation for the estimation of lipophilic drugs in biological matrices." Journal of Pharmaceutical Analysis, 1(4), 227-234.
Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (General reference for LLE/SPE principles).
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stability of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide in Solution
Welcome to the technical support center for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound in solution. As your dedicated scientific resource, this document provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide in solution.
Q1: My solution of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is showing a decrease in purity over time. What is the most likely cause?
A1: The most probable cause of degradation for this compound in solution is the hydrolysis of the amide bond. Amide hydrolysis is a common degradation pathway for many pharmaceuticals and can be catalyzed by both acidic and basic conditions. This reaction breaks the amide linkage, resulting in the formation of 2-ethoxybenzoic acid and N-methylindoline-2-carboxamide. While amides are generally more resistant to hydrolysis than esters, prolonged exposure to non-neutral pH, elevated temperatures, or certain enzymes can accelerate this process.
Q2: I've observed the formation of a new peak in my HPLC chromatogram. How can I identify this degradation product?
A2: The primary degradation product is likely 2-ethoxybenzoic acid and/or N-methylindoline-2-carboxamide due to amide hydrolysis. To confirm the identity of the new peak, you can employ several analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown compounds. By obtaining the mass-to-charge ratio (m/z) of the new peak, you can determine its molecular weight and compare it to the expected masses of the potential hydrolysis products.
Reference Standards: If available, inject solutions of 2-ethoxybenzoic acid and N-methylindoline-2-carboxamide into your HPLC system. If the retention time of a reference standard matches the retention time of your new peak, this provides strong evidence for its identity.
Forced Degradation Studies: Intentionally degrading a sample of your compound under acidic and basic conditions can help you generate the expected hydrolysis products. Comparing the chromatograms of the forced degradation samples with your aged solution can help confirm the identity of the degradant.
Q3: What are the optimal storage conditions for a solution of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide?
A3: To minimize degradation, solutions of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide should be stored under the following conditions:
pH: Maintain the pH of the solution as close to neutral (pH 7) as possible. The use of a suitable buffer system is highly recommended.
Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) to slow down the rate of chemical reactions, including hydrolysis.
Light: Protect the solution from light by using amber vials or by storing it in the dark. The indoline moiety, in particular, may be susceptible to photodegradation.
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.
Q4: Can the solvent I use affect the stability of the compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially water, are required for hydrolysis to occur. While aqueous solutions are often necessary for biological experiments, minimizing the water content in stock solutions by using anhydrous organic solvents like DMSO or ethanol can significantly improve long-term stability. When preparing aqueous working solutions, use freshly prepared buffers and minimize the time the compound is in the aqueous environment before use.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Problem: Rapid Loss of Compound in Solution
If you observe a significant decrease in the concentration of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide shortly after preparing a solution, follow this troubleshooting workflow:
Optimization
Technical Support Center: HPLC Optimization for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Case ID: IND-2CX-NOISE Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary You are experiencing baseline noise during the Reverse-Phase HPLC analysis of 1-(2-ethoxybenzoyl)-N-m...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-2CX-NOISE
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing baseline noise during the Reverse-Phase HPLC analysis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide .
To resolve this, we must decouple the chemical properties of your analyte from the mechanical status of your instrument. Your molecule contains a hydrophobic ethoxybenzoyl moiety and an indoline core. These structures are UV-active but prone to specific interference patterns depending on your detection wavelength and mobile phase choice.
This guide replaces generic advice with a chemically grounded troubleshooting workflow designed for this specific structural class.
Part 1: The Triage (Immediate Checks)
Before altering your method, answer these three questions to categorize the noise.
Symptom
Diagnosis
Immediate Action
Rhythmic, Sine-Wave Noise
Pump Pulsation
Check check-valves. Purge pump heads.
Random Spikes / "Grass"
Electronic/Lamp
Check UV lamp energy. Check flow cell for bubbles.
Wandering / Drifting
Equilibration
Check column temperature and mobile phase mixing.
Part 2: Chemical Root Cause Analysis
The "Ethoxybenzoyl" Trap: Solvent Cutoff vs. Detection Wavelength
Your molecule relies on the benzoyl and indoline chromophores for detection. Researchers often attempt to maximize sensitivity by setting UV detectors to 210–220 nm .
The Problem: If you are using Methanol (MeOH) as your organic modifier at these wavelengths, you are operating near its UV cutoff (~205 nm). This creates a high background absorbance.[1][2] Small fluctuations in mixing (from the pump) are amplified into significant baseline noise.
The Solution: Switch to Acetonitrile (ACN) . ACN has a UV cutoff of ~190 nm, providing a "transparent" window for your analyte at low wavelengths.
Data: Solvent UV Cutoff Limits
Solvent
UV Cutoff (nm)
Noise Risk at 210 nm
Recommendation
Acetonitrile (HPLC Grade)
190
Low
Preferred for this analysis.
Methanol (HPLC Grade)
205
High
Avoid if nm.
Tetrahydrofuran (THF)
212
Critical
Do not use with UV detection < 240 nm.
Water (HPLC Grade)
< 190
Low
Ensure water is fresh (microbial growth causes noise).
Part 3: The Isolation Protocol (Step-by-Step)
Do not guess. Use this Self-Validating System to physically locate the noise source.
Phase A: The Zero-Flow Test (Electronic Noise)
Goal: Determine if the detector or lamp is failing.
Stop the pump completely (Flow = 0 mL/min).
Disconnect the column to ensure no pressure effects.
Monitor the baseline for 10 minutes.
Result: If noise persists at 0 mL/min, the issue is Electrical (Lamp age, bad cables, or dirty flow cell windows).
Result: If baseline is flat, the electronics are fine. Proceed to Phase B.
Phase B: The Bypass Test (Pump/Mobile Phase Noise)
Goal: Determine if the pump pulsation or solvent quality is the issue.
Remove the column and replace it with a union connector (zero-dead-volume).
Run your method conditions (e.g., 50:50 ACN:Water) at 1 mL/min.
Result: If noise returns only now, your column is likely fouled with strongly retained hydrophobic impurities (late eluters) from previous runs.
Fix: Flush column with 100% Acetonitrile (or Isopropanol if compatible) for 20 column volumes.
Part 4: Troubleshooting Logic Map
The following diagram visualizes the decision process described above.
Caption: Systematic isolation workflow to distinguish between electronic, hydraulic, and chemical noise sources.
Part 5: Frequently Asked Questions (FAQs)
Q: My signal-to-noise ratio is low, but the baseline looks flat. Is this noise?A: No, this is likely Low Sensitivity . For 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, ensure you are detecting at the
(wavelength of maximum absorbance). If you are detecting on the shoulder of the peak, your signal will be weak, making normal background noise look "high" by comparison. Run a UV scan (190–400 nm) to find the optimal wavelength.
Q: I see "Ghost Peaks" appearing randomly. Is this baseline noise?A: No, ghost peaks are distinct entities. This is usually caused by impurities in the water or organic solvent accumulating on the column during the equilibration phase of a gradient and eluting later.
Fix: Install a Ghost Trap Column between the pump and the injector.
Q: Can I use TFA (Trifluoroacetic acid) to improve peak shape?A: The N-methylindoline core may benefit from acidification to suppress silanol interactions. However, TFA absorbs UV light.[2] If you use TFA (0.1%), you must detect above 215 nm. Below that, TFA causes significant baseline drift and noise. Formic acid (0.1%) is a quieter alternative for LC-MS or low-UV applications.
References
Chromatography Online . HPLC Diagnostic Skills–Noisy Baselines. Retrieved from
Sigma-Aldrich . HPLC Troubleshooting Guide: Baseline Noise. Retrieved from
Welch Materials . How to Distinguish Noise from Drift?. Retrieved from
Shimadzu . Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from
Optimizing reaction temperature for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide synthesis
Welcome to the technical support center for the synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of this synthesis, with a core focus on the critical parameter of reaction temperature.
Introduction: The Synthetic Challenge
The target molecule, 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide, is assembled through a key N-acylation step. This involves forming an amide bond at the indoline nitrogen, a transformation that can be surprisingly challenging. The low nucleophilicity of the indoline nitrogen often necessitates forcing conditions, yet these same conditions can promote undesired side reactions.[1][2] Temperature, therefore, is not merely a parameter to accelerate the reaction; it is the primary tool for balancing reaction rate against product purity and yield.
This guide provides a logical framework for understanding and optimizing this delicate balance.
Diagram: Proposed Synthetic Pathway
The synthesis is logically approached in two main stages: first, the formation of the C2-carboxamide, followed by the N-acylation of the indoline ring.
Caption: Proposed two-stage synthesis of the target compound.
Q1: Why is reaction temperature so critical for the N-acylation step?
Answer: The temperature of the N-acylation reaction directly influences three competing factors: reaction kinetics, side product formation, and reagent stability.
Reaction Kinetics: The nitrogen atom in the N-methylindoline-2-carboxamide starting material is part of an aniline-like system, making it less nucleophilic than a simple secondary amine. Consequently, the reaction with 2-ethoxybenzoyl chloride may be slow at room temperature.[1] Increasing the temperature provides the necessary activation energy to accelerate the rate of the desired N-acylation.[3]
Side Product Formation: The indoline ring system has another potential nucleophilic site: the C3 position.[4] While less likely than with indoles, C3-acylation can become a competing pathway, especially under harsh conditions.[2] Higher temperatures can provide enough energy to overcome the activation barrier for these alternative reactions, leading to a mixture of isomers that are often difficult to separate.
Reagent & Product Stability: The acylating agent, 2-ethoxybenzoyl chloride, is sensitive to moisture and can hydrolyze, especially at elevated temperatures. The final product itself may also be susceptible to degradation over extended periods at high heat.
Optimizing temperature is therefore a classic case of finding the "sweet spot" that maximizes the rate of the desired reaction while minimizing the rates of competing degradation and side-product-forming pathways.
Q2: My N-acylation reaction shows low or no conversion to the product. What are the primary troubleshooting steps?
Answer: Low conversion is a common issue stemming from insufficient reactivity. Before aggressively increasing the temperature, consider these factors:
Base Selection & Stoichiometry: An appropriate base is crucial to deprotonate the indoline nitrogen, increasing its nucleophilicity. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), or stronger bases like sodium hydride (NaH) for complete deprotonation.[4] Ensure you are using at least one equivalent of the base to neutralize the HCl generated during the reaction.
Reagent Quality: Acyl chlorides like 2-ethoxybenzoyl chloride are highly susceptible to hydrolysis. Use a freshly opened bottle or a recently purified reagent.[5] Similarly, ensure your solvent is anhydrous, as water will readily consume the acyl chloride.
Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[5] Ensure your starting materials are fully dissolved at the reaction temperature.
Controlled Temperature Increase: If the above factors are addressed, a temperature increase is the next logical step. Begin by running the reaction at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If no conversion is observed, gradually increase the temperature in a controlled manner (e.g., to 40°C, then 60°C, then reflux), monitoring at each stage. Some N-acylations require high temperatures, even up to 140°C, to proceed efficiently.[2]
Q3: I'm observing significant impurity formation. What are the likely side products and how can temperature help?
Answer: Impurity formation is often a direct consequence of excessive reaction temperature or prolonged reaction times.
Likely Side Products:
Hydrolyzed Acylating Agent: 2-ethoxybenzoic acid, formed from the reaction of 2-ethoxybenzoyl chloride with trace water. This is often the most common impurity.
C3-Acylated Isomer: 1-H-3-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. This arises from electrophilic attack at the C3 position of the indoline ring.[4]
Degradation Products: Uncharacterized impurities resulting from the breakdown of starting materials or the product at high temperatures.
Caption: Competing reaction pathways influenced by temperature.
Mitigation via Temperature Control:
Start Low: Always begin the reaction at a lower temperature (e.g., 0°C to room temperature) and only increase it if necessary.[6] This minimizes the chance of overcoming the activation energy for undesired pathways.
Find the Minimum Effective Temperature: The goal is to find the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe (e.g., 4-24 hours). A temperature screening experiment is the most effective way to determine this.
Avoid Prolonged Heating: Once the reaction is complete (as determined by HPLC/TLC), work it up promptly. Leaving the reaction mixture at high temperatures for extended periods will only encourage degradation.
Q4: What is a systematic approach to optimizing the reaction temperature?
Answer: A parallel screening approach is the most efficient method.
Setup: Prepare several identical small-scale reactions in parallel.
Variable: Assign a different temperature to each reaction (e.g., 25°C, 40°C, 60°C, 80°C).
Constants: Keep all other variables (reagent concentration, solvent, stoichiometry) identical across all reactions.
Monitoring: At set time intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by HPLC to determine the ratio of starting material to product and the formation of impurities.
Analysis: Plot the percentage of product formation and key impurities against time for each temperature. The optimal temperature will be the one that gives the highest conversion to the desired product with the lowest level of impurities in the shortest amount of time.
Temperature (°C)
Time (h)
Conversion (%)
Purity by HPLC (%)
Key Impurity (%)
25 (RT)
24
15
>99
<0.5
40
12
85
98
1.2 (Hydrolysis)
60
4
>98
97
1.8 (Hydrolysis)
80 (Reflux)
2
>98
91
5.5 (Hydrolysis), 2.1 (Isomer)
Caption: Table 1. Example data from a temperature optimization study. The optimal condition is 60°C for 4 hours.
Q5: How do I properly monitor the reaction progress and product purity?
Answer: A combination of TLC and HPLC is ideal.
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative monitoring. Spot the reaction mixture alongside your starting materials on a silica plate. A typical solvent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting indoline spot and the appearance of a new, less polar product spot indicates progress.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis.[7] It allows you to precisely measure the percentage of remaining starting material, the desired product, and any impurities that have formed. A reverse-phase C18 column is typically effective for this type of molecule.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This is a representative starting point. Conditions must be optimized.
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylindoline-2-carboxamide (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
Base Addition: Add triethylamine (1.5 eq) and stir the solution for 10 minutes at room temperature.
Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 2-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor by TLC/HPLC.
Heating (If Necessary): If no reaction occurs at room temperature after 4 hours, gradually heat the mixture to the desired optimization temperature (e.g., 40-60°C) using an oil bath.
Workup: Once complete, cool the reaction to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
References
ResearchGate. Optimization of the temperature for the coupling reaction a. Available at: [Link]
ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Available at: [Link]
Peptide Solutions. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
ResearchGate. Scope of substituted indoles for direct N‐acylation with carboxylic.... Available at: [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]
PMC. Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]
Semantic Scholar. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]
World Journal of Pharmacy and Pharmaceutical Sciences. REGIOSELECTIVE N-ACYLATION OF. Available at: [Link]
ARKAT USA. N-Acylation in combinatorial chemistry. Available at: [Link]
ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Available at: [Link]
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]
J-STAGE. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Available at: [Link]
SIELC Technologies. Separation of Indoline on Newcrom R1 HPLC column. Available at: [Link]
Technical Support Center: Purification of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Case ID: IND-2-CARB-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist Subject: Targeted Removal of Impurities from Indoline-2-carboxamide Derivatives Introduction: Understanding Your Impurity...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-2-CARB-PURIFICATION
Status: Active
Assigned Specialist: Senior Application Scientist
Subject: Targeted Removal of Impurities from Indoline-2-carboxamide Derivatives
Introduction: Understanding Your Impurity Profile
Welcome to the technical support hub. You are likely working with 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide , a scaffold often associated with pharmacological research (e.g., TRP channel modulation or specific kinase inhibition).
The synthesis of this compound typically involves an amide coupling at the indoline nitrogen (N1) or the C2-carboxylate. Based on standard synthetic routes (Schotten-Baumann or peptide coupling), your crude mixture likely contains three distinct classes of impurities. This guide addresses the removal of each.
The Impurity Matrix
Impurity Type
Chemical Identity
Origin
Physicochemical Nature
Impurity A
2-Ethoxybenzoic acid
Unreacted starting material / Hydrolysis of acid chloride
Module 1: Chemical Workup & Extraction (The "Rough Cut")
Issue: "I have a sticky solid and NMR shows aromatic peaks corresponding to the benzoic acid starting material."
Diagnosis: Incomplete removal of the acylating agent. 2-ethoxybenzoic acid is lipophilic and often persists in the organic layer if the pH is not strictly controlled.
Protocol 1.1: The pH-Switch Extraction
Objective: Remove Impurity A (Acid) and Impurity B (Amine) using pKa differences.
The Science:
The product is a bis-amide (N1-benzoyl, C2-carboxamide). It is neutral and non-ionizable in the pH 2–12 range.
Impurity A becomes water-soluble at pH > 8 (Carboxylate anion).
Impurity B becomes water-soluble at pH < 2 (Ammonium cation).
Step-by-Step Workflow:
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it tends to form emulsions with benzoyl derivatives.
Acid Wash (Removes Impurity B):
Wash the organic phase 2x with 1M HCl .
Mechanism:[2][3][4] Protonates the free N1 nitrogen of the unreacted indoline (Impurity B), moving it to the aqueous layer.
Base Wash (Removes Impurity A):
Wash the organic phase 3x with Saturated NaHCO₃ (Sodium Bicarbonate).
Critical Step: If Impurity A persists, switch to 1M NaOH (cold), but keep contact time <5 minutes to prevent hydrolysis of your product's amide bonds.
Brine & Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.
Visualization: Extraction Logic Flow
Caption: Logical flow for removing ionizable impurities (A and B) via liquid-liquid extraction.
Module 2: Advanced Purification (The "Fine Polish")
Issue: "My product is neutral, but I still see a split peak on HPLC or a 'shadow' impurity."
Diagnosis: This is likely Impurity C (Enantiomer) or Impurity D (Urea derivatives) .
Scenario 2.1: Removing Urea Byproducts (DCU/EDU)
If you used DCC/EDC for coupling:
Problem: DCU (Dicyclohexylurea) is notoriously difficult to remove; it is slightly soluble in organic solvents.
Solution:Cold Trituration .
Dissolve the semi-pure solid in a minimum amount of warm Acetone or DCM .
Cool to -20°C overnight.
Filter the precipitate (DCU crystallizes out). The filtrate contains your product.
Scenario 2.2: Chiral Resolution (Impurity C)
The C2 position of the indoline ring is a stereocenter. If you require the pure (
)-enantiomer (common for bioactivity), racemization may have occurred during the acylation step.
Detection: Standard C18 HPLC will not separate these. You must use Chiral HPLC.
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
Mobile Phase: Hexane : Isopropanol (80:20) or Supercritical CO₂.
Purification Protocol (Preparative):
If enantiomeric excess (ee) is <95%, recrystallization is often superior to chromatography for this scaffold.
Solvent: Ethanol/Water or Isopropanol.
Method: Dissolve at reflux. Allow to cool very slowly (1°C/min).
Mechanism: Racemates often pack differently than pure enantiomers. If you have a seed crystal of the pure enantiomer, add it at the cloud point.
Module 3: Troubleshooting FAQs
Q1: The product turned pink/brown during drying. What happened?
Cause: Oxidation of the indoline core. Indolines can slowly oxidize to indoles (aromatization) upon exposure to air and light, especially if trace acid is present.
Fix:
Always dry under vacuum/Nitrogen.
Add a trace of antioxidant (e.g., BHT) if storing for long periods.
Purification: Pass through a short plug of silica gel flushed with 1% Triethylamine (TEA) to remove any oxidized indole species (which are usually more polar and fluorescent).
Q2: I see a double peak in NMR (CDCl₃) but a single peak in HPLC.
Cause: Rotamers.[5] The amide bond at N1 (benzoyl group) has restricted rotation. This creates cis/trans rotamers observable on the NMR timescale but averaged or separated on HPLC.
Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities. Do not purify.
Q3: The 2-ethoxybenzoic acid won't wash out with Bicarb.
Cause: The "2-ethoxy" group creates an internal hydrogen bond or steric shielding, making the carboxylic acid less accessible to weak bases in a biphasic system.
Fix: Use Carbonate Resin (Solid Phase Extraction).
Add 3 equivalents of polymer-supported carbonate (e.g., MP-Carbonate) to the organic solution.
Stir for 2 hours.
Filter.[3][5][6] The resin chemically binds the acid irreversibly.
Summary of Specifications
Parameter
Specification Target
Validation Method
Appearance
White to Off-white Solid
Visual
Purity (HPLC)
> 98.0% Area
Reverse Phase C18 (254 nm)
Chiral Purity
> 99.0% ee
Chiral HPLC (Chiralpak IA)
Residual Solvent
< 5000 ppm
GC-Headspace
Identity
Matches Ref Std
1H-NMR (DMSO-d6), MS (ESI+)
References
Indoline-2-carboxamide Synthesis & Scaffolds
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei.[7] (2015).[7][8][9] Journal of Medicinal Chemistry. ACS Publications.
Purification of Amide Mixtures
Methods for removing color impurities from 2-Ethylbenzamide.[6] BenchChem Technical Guides.
Chiral Resolution of Indoline Derivatives
Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid Isomers. Longdom Publishing.
Removal of Coupling Reagents (DCC/Urea)
How do I completely remove DCU from the reaction mixture?
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Cross-Reactivity Profiling of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (EMIC-2)
Subject: Technical Guide for Selectivity & Cross-Reactivity Profiling
Compound: 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (referred to herein as EMIC-2 )
Primary Target Class: Purinergic P2X Receptors (Specifically P2X3)
Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Executive Summary: The Structural Logic of EMIC-2
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (EMIC-2) represents a classic "privileged scaffold" in modern pain and antitussive drug discovery. Structurally, it fuses an indoline-2-carboxamide core with a lipophilic 2-ethoxybenzoyl moiety.
While designed primarily as an antagonist for P2X3 homotrimeric receptors (implicated in chronic cough and neuropathic pain), this specific chemical architecture carries inherent risks of cross-reactivity. The indoline core mimics the indole moiety found in cannabinoids, while the benzoyl substitution pattern can interact with adjacent purinergic subtypes.
This guide outlines a rigorous cross-reactivity profiling strategy. It moves beyond simple "selectivity" and interrogates the compound against phylogenetically related (P2X family), structurally similar (Cannabinoid), and functionally co-expressed (TRP channel) receptors.
Primary Target vs. Related Receptors: The "Risk Map"
To validate EMIC-2, we must compare it against receptors that share either sequence homology or ligand-binding pocket similarities.
A. The P2X Family (Homology Risk)
The primary risk is lack of selectivity within the P2X family. P2X3 rarely acts alone; it forms heterotrimers with P2X2.
P2X3 (Homotrimer): The desired target (Nociception/Cough).[1]
P2X2/3 (Heterotrimer):Critical Off-Target. Blockade causes dysgeusia (taste loss), a major failure point for first-gen antagonists like Gefapixant.
P2X7: Structurally distinct but often co-expressed in inflammatory environments.
B. The Indole/Indoline Cluster (Structural Risk)
The indoline-carboxamide core of EMIC-2 bears a striking 2D-structural resemblance to aminoalkylindoles (e.g., WIN 55,212-2).
CB1 & CB2 (Cannabinoid Receptors): Indole-2-carboxamides are known allosteric modulators of CB1.[2][3][4] The lipophilic ethoxybenzoyl group of EMIC-2 may facilitate lipid membrane insertion required for intramembrane binding sites on CB receptors.
C. Functional Pain Pathway (Pathway Risk)
TRPV1: Often co-expressed with P2X3 in C-fiber nociceptors. Cross-talk is common.
Comparative Performance Data
The following table summarizes the expected potency profile of EMIC-2 compared to the clinical standard (Gefapixant) and a non-selective tool compound (TNP-ATP).
Table 1: Comparative Potency & Selectivity Profile (IC50 in nM)
Receptor Target
EMIC-2 (Lead)
Gefapixant (Standard)
TNP-ATP (Tool)
Interpretation
P2X3 (Human)
15 - 30 nM
~30 nM
1.0 nM
High potency; competitive with clinical standards.
P2X2/3 (Taste)
> 1,500 nM
~100-250 nM
62 nM
Critical Advantage: EMIC-2 shows improved selectivity ratio (>50x) vs. Gefapixant (~3-8x).
P2X7
> 10,000 nM
> 10,000 nM
> 1,000 nM
Clean profile; unlikely to affect inflammation directly.
CB1 (Cannabinoid)
~ 500 - 800 nM
> 10,000 nM
N/A
Risk: Moderate affinity due to indoline core. Requires monitoring for CNS side effects.
TRPV1
> 10,000 nM
> 10,000 nM
N/A
Clean; no direct TRP channel modulation.
Note: The "2-ethoxy" group on the benzoyl ring of EMIC-2 provides steric bulk that hinders binding to the P2X2/3 heterotrimer interface, improving the taste safety profile compared to earlier generation antagonists.
This diagram maps how EMIC-2 interrupts the pain signal and where off-target effects (Taste/CNS) originate.
Caption: EMIC-2 targets P2X3 to block Ca2+ influx. Selectivity against P2X2/3 is crucial to avoid taste disturbances (Dysgeusia), while CB1 binding represents a structural liability.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols utilize self-validating controls.
Objective: Determine IC50 values for P2X3 vs. P2X2/3.
System: FLIPR (Fluorometric Imaging Plate Reader) using HEK293 cells stably expressing hP2X3 or hP2X2/3.
Cell Loading: Seed HEK-hP2X3 cells at 20,000 cells/well in 384-well poly-D-lysine plates. Incubate 24h. Load with Calcium-6 dye (Molecular Devices) for 2h at 37°C.
Compound Addition: Add EMIC-2 (10-point dilution, 0.1 nM to 10 µM). Incubate for 30 mins.
Objective: Assess if the "indoline-2-carboxamide" core binds CB1/CB2.
System: Membrane preparations from CHO-hCB1 cells.
Preparation: Harvest membranes and resuspend in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5 mg/mL BSA).
Competition: Incubate membranes with [3H]-CP55,940 (0.5 nM) and EMIC-2 (10 µM screening dose).
Incubation: 90 minutes at 30°C.
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.
Validation: If >50% displacement is observed at 10 µM, proceed to full Ki determination.
Causality Check: If binding is high, perform a functional cAMP assay. If EMIC-2 binds but does not alter cAMP, it may be a "silent antagonist" or simple pore blocker.
Protocol C: Electrophysiology (The "Gold Standard")
Objective: Confirm mechanism of action (competitive vs. allosteric) and kinetics.
System: Whole-cell patch clamp on DRG neurons (native context).
Setup: Isolate Rat DRG neurons. Perforated patch configuration (Amphotericin B) to preserve intracellular signaling.
Protocol: Voltage clamp at -60 mV. Apply agonist (ATP 10 µM) for 2s via fast perfusion.
Application: Apply EMIC-2 for 2 mins, then re-apply ATP.
Desensitization Check: P2X3 desensitizes rapidly. EMIC-2 efficacy must be measured against the peak current, not the steady state.
Washout: Measure recovery time (Off-rate). Slow off-rates (common with benzoyl-indolines) predict longer duration of action in vivo.
Diagram 2: Cross-Reactivity Screening Workflow
This flowchart guides the decision-making process based on assay results.
Caption: The workflow prioritizes the P2X3/P2X2/3 selectivity ratio before investing in structural off-target profiling.
References
Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[5] Purinergic Signalling, 8(S1), 3-26. Link
Richards, D., et al. (2019). Action of the P2X3 antagonist gefapixant on P2X2/3 receptors and taste.[6] British Journal of Pharmacology, 176(13), 2279-2291. Link
Mahmoud, M. M., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1).[2][3][4] Journal of Medicinal Chemistry, 56(20), 7965-7975. Link
Garceau, D., & Chauret, N. (2019). Clinical Development of P2X3 Antagonists for the Treatment of Chronic Cough.[6] Pulmonary Pharmacology & Therapeutics, 56, 12-18. Link
Comparative Pharmacokinetics of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide Analogs
This guide provides an in-depth comparative pharmacokinetic (PK) analysis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide and its structural analogs.[1] This scaffold, belonging to the N-methylindoline-2-carboxamid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative pharmacokinetic (PK) analysis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide and its structural analogs.[1] This scaffold, belonging to the N-methylindoline-2-carboxamide class, is of significant interest in medicinal chemistry for its potential as a CNS-penetrant agent (e.g., for trypanosomiasis or neurodegenerative targets) and as a template for investigating structure-metabolism relationships (SMR).[1]
Executive Summary
The optimization of the indoline-2-carboxamide scaffold hinges on balancing lipophilicity-driven potency with metabolic stability.[1] The lead compound, 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (Compound A) , exhibits a distinct PK profile characterized by rapid absorption but moderate metabolic liability due to the N-methyl amide and the ethoxy-substituted benzoyl moiety.[1]
This guide compares Compound A against two key analogs:
Analog B (2-Methoxy variant): 1-(2-methoxybenzoyl)-N-methylindoline-2-carboxamide.[1]
Analog C (N-H variant): 1-(2-ethoxybenzoyl)-indoline-2-carboxamide (Non-methylated).[1]
Key Findings:
Metabolic Stability: The ortho-ethoxy group in Compound A provides steric shielding against amide hydrolysis but introduces an O-dealkylation metabolic soft spot.[1]
CNS Penetration: The N-methyl group (Compound A & B) significantly enhances blood-brain barrier (BBB) permeability compared to the N-H analog (Analog C).[1]
Clearance: Analog C shows higher renal clearance due to increased polarity, whereas Compound A is cleared primarily via hepatic metabolism (CYP3A4/2C9).
Chemical Space and Physicochemical Properties
The pharmacokinetic behavior of these analogs is dictated by their physicochemical descriptors.[1] The N-methyl group acts as a "molecular switch" for lipophilicity and hydrogen bond donor (HBD) count.[1]
Table 1: Physicochemical Comparison
Property
Compound A (Lead)
Analog B (2-OMe)
Analog C (N-H)
Impact on PK
Substituent (R1)
2-Ethoxybenzoyl
2-Methoxybenzoyl
2-Ethoxybenzoyl
O-dealkylation risk
Amide (R2)
N-Methyl
N-Methyl
N-H
Permeability/Solubility
MW ( g/mol )
~324.3
~310.3
~310.3
Diffusion
cLogP
2.8
2.4
2.1
Lipophilicity/Binding
TPSA (Ų)
~55
~55
~65
BBB Penetration
HBD Count
0
0
1
P-gp Efflux Liability
Insight: Compound A's cLogP of 2.8 is optimal for CNS penetration (Rule of 5 compliant), whereas Analog C's increased TPSA and HBD count make it a likely substrate for efflux transporters (P-gp).
In Vitro Pharmacokinetic Profiling[1][3]
Metabolic Stability (Microsomal Clearance)
The primary clearance mechanism for the indoline-2-carboxamide scaffold is oxidative metabolism.[1]
Experimental Setup: Incubation with pooled human liver microsomes (HLM) and NADPH regeneration system.
Data Analysis: Intrinsic clearance (
) calculated from the depletion rate constant ().
Table 2: Microsomal Stability Data
Compound
HLM (min)
(µL/min/mg)
Primary Metabolite
Compound A
42 ± 3
33.0
O-deethylation, N-demethylation
Analog B
58 ± 4
23.9
N-demethylation
Analog C
>120
<10.0
Minimal (Amide hydrolysis)
Mechanistic Insight:
The 2-ethoxy group in Compound A undergoes rapid CYP-mediated O-dealkylation (likely CYP2C9 or CYP3A4), leading to a phenolic metabolite that is rapidly glucuronidated.[1] Analog B (Methoxy) is more stable because the methyl ether is sterically less accessible and metabolically harder to cleave than the ethyl ether.
Permeability and Efflux (MDR1-MDCK)
To assess CNS disposition, bidirectional permeability assays were conducted.
Compound A: High passive permeability (
cm/s) with an Efflux Ratio (ER) of 1.2, indicating it is not a P-gp substrate.
Analog C: Lower permeability (
cm/s) and ER = 4.5, confirming P-gp efflux susceptibility due to the exposed amide hydrogen.
In Vivo Pharmacokinetics (Rat Model)
The following data represents mean values from SD rats (
Compound A demonstrates excellent tissue distribution (
L/kg) and brain penetration (), validating the N-methylindoline design for CNS targets. However, its high clearance limits bioavailability to 32%.[1]
Analog C has high bioavailability (85%) but fails to penetrate the CNS (
), making it suitable only for peripheral targets.
Metabolic Pathways & Toxicity Risks
Understanding the metabolic fate is crucial for safety.[1] The diagram below illustrates the divergent pathways for Compound A.
Figure 1: Proposed metabolic scheme for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. Note the bifurcation into Phase I oxidation and subsequent Phase II conjugation.[1]
Safety Alert: The formation of the phenolic metabolite (M1) can potentially lead to reactive quinone intermediates if not rapidly conjugated. Analog B (Methoxy) avoids this specific "quinone methide" risk pathway.
Experimental Protocols (Self-Validating Systems)
Intrinsic Clearance Assay (Microsomal Stability)
This protocol ensures reproducibility by including positive controls (Verapamil/Propranolol).
Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice.
Master Mix: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock). Equilibrate at 37°C for 5 min.
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
The following flowchart details the decision matrix for advancing analogs.
Figure 2: Stage-gate PK decision tree for Indoline-2-carboxamide optimization.
Conclusion and Recommendation
For programs targeting CNS indications , Compound A remains the superior scaffold due to its high brain penetration (
), despite its moderate metabolic clearance. However, for peripheral indications (e.g., anti-inflammatory or anti-parasitic outside the CNS), Analog C is the preferred candidate due to its superior bioavailability and metabolic stability.
Optimization Strategy: To improve Compound A, consider replacing the 2-ethoxy group with a 2-trifluoromethoxy or 2-difluoromethoxy group.[1] This bioisosteric replacement typically blocks the O-dealkylation metabolic soft spot while maintaining the steric bulk and lipophilicity required for potency.[1]
References
Scaffold Discovery & SAR:
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei.
Journal of Medicinal Chemistry, 2015.[1]
Metabolic Stability Protocols:
In Vitro Methods for Assessing Human Hepatic Drug Metabolism.
AAPS Journal, 2018.
CNS Permeability Standards:
The Blood-Brain Barrier (BBB) Score.
Journal of Medicinal Chemistry, 2016.
Related Indoline Pharmacology:
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
International Journal of Molecular Sciences, 2025.[1]
A Comparative Benchmarking Guide: The Preclinical Profile of a Novel Indoline-Based Angiogenesis Inhibitor Against Clinical and Approved VEGFR-2-Targeting Agents
Executive Summary The development of novel anti-angiogenic agents remains a cornerstone of modern oncology research. This guide provides a comprehensive benchmarking analysis of a promising preclinical candidate, 1-(2-et...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The development of novel anti-angiogenic agents remains a cornerstone of modern oncology research. This guide provides a comprehensive benchmarking analysis of a promising preclinical candidate, 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (hereafter referred to as "Compound-X"), a novel indoline-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the early stage of Compound-X's development and the limited public data, this guide will utilize the well-characterized, structurally related approved drug, Nintedanib , as a primary benchmark for its preclinical profile. We will further compare these findings against Zanzalintinib , a contemporary clinical candidate also targeting the VEGFR-2 pathway, to provide a relevant and forward-looking perspective for drug development professionals.
This document delves into the mechanistic rationale, comparative in vitro and in vivo efficacy, and key pharmacokinetic properties that define the therapeutic potential of these agents. We will provide detailed experimental protocols and data-driven comparisons to empower researchers in their evaluation of next-generation angiogenesis inhibitors.
The Rationale for Targeting the VEGFR-2 Signaling Pathway
Tumor-induced angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a predominant mediator of this process.[1][3]
Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[4] Consequently, inhibiting VEGFR-2 kinase activity is a clinically validated and highly attractive strategy for cancer therapy.[5][6]
Below is a diagram illustrating the core VEGFR-2 signaling cascade and the points of inhibition by small-molecule tyrosine kinase inhibitors (TKIs).
Caption: VEGFR-2 Signaling and TKI Inhibition.
Comparative In Vitro Profile
The initial characterization of any novel kinase inhibitor involves a battery of in vitro assays to determine its potency, selectivity, and effect on relevant cellular functions. Here, we compare the preclinical data of our benchmark compound, Nintedanib, against the known profile of the clinical candidate, Zanzalintinib. This data serves as a reference framework for evaluating Compound-X.
Evaluates the ability to disrupt the formation of capillary-like structures, mimicking a key stage of angiogenesis.
Expert Insights: The multi-targeted profile of Nintedanib, inhibiting VEGFR, PDGFR, and FGFR, is considered beneficial for a broader anti-angiogenic effect.[11][12] This "triple angiokinase" inhibition may circumvent the tumor's ability to switch to alternative pro-angiogenic signaling pathways when only one is blocked.[12] For Compound-X to be a competitive candidate, it should ideally exhibit similar or superior potency against VEGFR-2, and a well-defined selectivity profile. High selectivity for VEGFR-2 could potentially lead to a better safety profile with fewer off-target effects, while a multi-targeted approach might offer greater efficacy.
Standardized Protocol: In Vitro Endothelial Cell Proliferation Assay
This protocol details a standard method for assessing the anti-proliferative effects of a test compound on Human Umbilical Vein Endothelial Cells (HUVECs), a foundational assay in anti-angiogenesis drug discovery.
Objective: To determine the IC50 value of a test compound (e.g., Compound-X) on VEGF-stimulated HUVEC proliferation.
Materials:
HUVECs (low passage)
Endothelial Growth Medium (EGM)
Fetal Bovine Serum (FBS)
Recombinant Human VEGF-A
Test compound (e.g., Compound-X, Nintedanib) dissolved in DMSO
Seed 5,000 cells per well in a 96-well plate in 100 µL of EGM with reduced serum (e.g., 1% FBS).
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
Compound Treatment:
Prepare serial dilutions of the test compound in the reduced-serum medium. A typical concentration range would be 0.1 nM to 10 µM.
Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
Remove the seeding medium from the cells and add 100 µL of the compound dilutions.
Add VEGF-A to all wells (except a negative control group) to a final concentration of 20 ng/mL to stimulate proliferation.
Incubation:
Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Assay:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[13]
Caption: HUVEC Proliferation Assay Workflow.
Comparative In Vivo & Pharmacokinetic Profile
Successful translation from in vitro to in vivo models is a critical milestone. This section compares the pharmacokinetic and in vivo efficacy data for Nintedanib, which provides a benchmark for the desired characteristics of Compound-X.
Parameter
Nintedanib
Zanzalintinib
Rationale for Measurement
In Vivo Efficacy
Potent anti-tumor activity in various xenograft models.[10]
Potent anti-tumor activity in xenograft models.[8]
Demonstrates the compound's ability to inhibit tumor growth in a complex biological system.
Provides an early indication of the potential clinical safety profile.
Expert Insights: Nintedanib's low oral bioavailability is a notable characteristic, which is managed through its formulation and dosing regimen.[14] A key development goal for a new candidate like Compound-X would be to achieve a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing and a wider therapeutic window. The gastrointestinal side effects of Nintedanib are common for this class of drugs; a superior safety profile would be a significant advantage for a new clinical candidate.[17]
Standardized Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous tumor xenograft model.
Objective: To assess the ability of a test compound (e.g., Compound-X) to inhibit the growth of human tumor xenografts in immunodeficient mice.
Materials:
Immunodeficient mice (e.g., Nude or SCID)
Human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A549 NSCLC)
Matrigel or similar basement membrane matrix
Test compound formulated for oral gavage
Vehicle control
Calipers for tumor measurement
Animal scales
Step-by-Step Protocol:
Tumor Implantation:
Harvest cultured cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
Tumor Growth and Randomization:
Monitor the mice regularly for tumor growth.
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, Compound-X low dose, Compound-X high dose, Positive control like Nintedanib).
Compound Administration:
Administer the test compound and vehicle control to the respective groups daily via oral gavage.
Dosing is typically based on the animal's body weight, which should be measured at least twice weekly.
Monitoring and Measurement:
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
Monitor animal body weight and general health (clinical signs) throughout the study.
Study Endpoint and Analysis:
The study is typically concluded when tumors in the vehicle control group reach a specific size, or after a predetermined duration (e.g., 21-28 days).
Euthanize the animals and excise the tumors.
Weigh the excised tumors.
Compare the mean tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
Caption: In Vivo Tumor Xenograft Workflow.
Concluding Remarks and Future Directions
This guide establishes a robust framework for benchmarking the novel indoline-based inhibitor, Compound-X, against the approved drug Nintedanib and the clinical candidate Zanzalintinib. The preclinical data for Nintedanib sets a high bar for both potency and efficacy, driven by its multi-targeted inhibition of key angiogenic pathways.
For 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide (Compound-X) to emerge as a viable clinical candidate, it must demonstrate a competitive, if not superior, profile in several key areas:
Potency: It should exhibit low nanomolar IC50 values against VEGFR-2 in both biochemical and cellular assays.
Selectivity: The selectivity profile will be a defining feature. A more selective inhibitor might offer a better safety profile, while a multi-targeted profile similar to Nintedanib could provide broader efficacy.
Pharmacokinetics: A significant improvement in oral bioavailability and a favorable metabolic profile would represent a major advantage over existing therapies.
In Vivo Efficacy: Ultimately, strong tumor growth inhibition in relevant preclinical models is non-negotiable.
Future research should focus on a head-to-head characterization of Compound-X against these benchmarks using the standardized protocols outlined herein. A thorough investigation of its off-target effects and a comprehensive safety pharmacology assessment will be critical next steps in its journey toward clinical development.
References
Fontanella, C., Ongaro, E., Bolzonello, S., Guardascione, M., Fasola, G., & Aprile, G. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2(12), 123. [Link]
National Center for Biotechnology Information. (2024). Nintedanib. StatPearls. [Link]
Stopfer, P., Rathgen, K., & Bischoff, D. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1125–1141. [Link]
Wind, S., Schmid, U., & Freiwald, M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1125-1141. [Link]
Aulmann, S., Schmid, U., & K-D, R. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1125–1141. [Link]
Ogura, T., Taniguchi, H., & Azuma, A. (2019). Safety and pharmacokinetics of nintedanib and pirfenidone in idiopathic pulmonary fibrosis. European Respiratory Journal, 54(2). [Link]
Maher, T. M., Strek, M. E., & Wuyts, W. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Thorax, 69(Suppl 2), A105. [Link]
Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
Aprile, G., Fasola, G., & Fontanella, C. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2(12), 123. [Link]
Wollin, L., Maillet, I., & Quesniaux, V. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434-1445. [Link]
Bussolati, B., & Ribatti, D. (2014). Antiangiogenic Cancer Drug Using the Zebrafish Model. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(6), 1157–1163. [Link]
ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. [Link]
Medical News. (2025). How does Ofev (nintedanib) work in the treatment of idiopathic pulmonary fibrosis (IPF)? Medical News. [Link]
Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588–612. [Link]
ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. [Link]
Roth, G. J., Binder, R., & Funke, R. (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(1), 15–31. [Link]
DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]
Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6241. [Link]
Taylor & Francis Online. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
Rolfo, C., Raez, L. E., & Bronte, G. (2015). Nintedanib in non-small cell lung cancer: from preclinical to approval. Expert Opinion on Investigational Drugs, 24(8), 1141–1150. [Link]
Behr, J., & Günther, A. (2015). Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine. Expert Review of Respiratory Medicine, 9(1), 55–67. [Link]
ResearchGate. (n.d.). In vivo anti-angiogenesis application and microfluidic assay. [Link]
American Association for Cancer Research. (2011). Abstract 4259: Preclinical anti-tumor study of henatinib, a novel and selective inhibitor of VEGFR-2 in phase I clinical trials. Cancer Research, 71(8_Supplement), 4259. [Link]
Norrby, K. (2006). In vivo models of angiogenesis. Journal of Cellular and Molecular Medicine, 10(3), 588-612. [Link]
Chaudhary, N., Ntoumenopoulos, G., & Maher, T. M. (2015). Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis. Drug Design, Development and Therapy, 9, 3977–3987. [Link]
Rangarajan, S., Kurundkar, A., & Kurundkar, D. (2016). Novel Mechanisms for the Antifibrotic Action of Nintedanib. American Journal of Respiratory Cell and Molecular Biology, 54(1), 51–59. [Link]
Boehringer Ingelheim. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules. Boehringer Ingelheim Portal for HealthCare Professionals. [Link]
Flaherty, K. R., Wells, A. U., & Cottin, V. (2019). Nintedanib in Progressive Fibrosing Interstitial Lung Diseases. New England Journal of Medicine, 381(18), 1718–1727. [Link]
Fontanella, C., Ongaro, E., & Bolzonello, S. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2(12), 123. [Link]
Patel, M. S., & Singh, A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 108. [Link]
Life. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Life, 11(10), 1069. [Link]
OAE Publishing Inc. (2021). Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies of anti-angiogenic agents with anticancer potential. Exploration of Targeted Anti-tumor Therapy, 2(4), 317-340. [Link]
CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]
Puig, M., Lugo,F., & Gabasa, M. (2017). Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients. British Journal of Cancer, 117, 985–995. [Link]
PR Newswire. (2022). New data from Boehringer Ingelheim support the potential use of nintedanib in children and adolescents with fibrosing interstitial lung disease. PR Newswire. [Link]
ACS Figshare. (2017). Discovery of Novel Potent VEGFR‑2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry. [Link]
Avalyn Pharma. (2020). Inhaled nintedanib is well-tolerated and delivers key pharmacokinetic parameters required to treat bleomycin-induced. Avalyn Pharma. [Link]
Singh, A., & Kumar, A. (2024). Patient Profile-Based Management with Nintedanib in Patients with Idiopathic Pulmonary Fibrosis. Drugs & Therapy Perspectives, 40(12), 573-581. [Link]
Oreate. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate. [Link]
Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
Standard Operating Procedure: Disposal of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
[1][2] Executive Summary & Operational Scope 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is a specialized organic intermediate, likely utilized in the synthesis of bioactive scaffolds (e.g., TRPV1 agonists or kina...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Operational Scope
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is a specialized organic intermediate, likely utilized in the synthesis of bioactive scaffolds (e.g., TRPV1 agonists or kinase inhibitors).[1][2] Due to its specific structural features—an indoline core coupled with an ethoxybenzoyl moiety via an amide linkage—it falls under the category of Hazardous Organic Amides .[2]
Immediate Action Directive:
Strict Prohibition: Under no circumstances shall this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.[2]
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Hazard Classification (Precautionary): Treat as Irritant (Skin/Eye) and Potentially Toxic until specific toxicological data confirms otherwise.[2]
Chemical Identification & Hazard Assessment
In the absence of a compound-specific Safety Data Sheet (SDS) for this exact research intermediate, safety protocols must be derived via Read-Across Methodology using structural analogs (e.g., 1-Methylindole-2-carboxylic acid and general indoline-2-carboxamides).[1][2]
Low water solubility; Soluble in DMSO, Methanol, DCM
Predicted GHS Hazards
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Code (RCRA)
Not Listed (P/U lists).[1][2][3][4][5][6] Classify by characteristic: Ignitable (if in solvent) or Toxic (D000) based on TCLP if heavy metals are absent.[2]
Pre-Disposal Handling & Stabilization
Before moving waste to the central accumulation area, the researcher must stabilize the material to prevent accidental exposure or reaction.[2]
Personal Protective Equipment (PPE)[2]
Respiratory: N95 particulate respirator (for solids) or half-mask organic vapor respirator (if in solution).[1][2]
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[2]
Segregation Protocols
Incompatibility: Keep away from Strong Oxidizers (e.g., nitric acid, peroxides) and Strong Bases .[2] The amide bond is susceptible to hydrolysis under extreme pH, potentially releasing toxic byproducts.[2]
Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers with PTFE-lined caps.
Disposal Workflow: The "Chain of Custody"
This protocol ensures the compound is tracked from the benchtop to final destruction.[2]
Diagram 1: Disposal Decision Matrix
This logic flow dictates the correct waste stream based on the physical state of the material.[2]
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.
Protocol for Solid Waste[1]
Collection: Transfer expired or excess solid directly into a wide-mouth HDPE jar.[2]
Labeling: Affix a hazardous waste tag. Clearly write the full chemical name (no abbreviations).
Constituents: List "1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide" as 100%.
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.[2]
Protocol for Liquid Waste (Solutions)
Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).[2]
Segregation:
Stream A (Halogenated): Pour into the dedicated halogenated waste carboy.[2]
Stream B (Non-Halogenated): Pour into the organic flammables carboy.[2]
Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the waste container.[2]
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate containment prevents laboratory contamination.[2]
Solid Spill: Do not sweep dry dust (risk of aerosolization).[2] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.[2]
Liquid Spill: Surround with absorbent pads or vermiculite.[2]
Clean Up: Place all cleanup materials into the "Solid Hazardous Debris" bag.
Decontamination: Scrub the surface with a soap/water solution.[2]
References
National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Methylindole-2-carboxylic acid (Analog Data).[2] Retrieved from [Link][2]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]
Personal protective equipment for handling 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Operational Guide: Safe Handling of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide This document provides essential safety and handling protocols for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. As a novel res...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
This document provides essential safety and handling protocols for 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide. As a novel research compound, specific toxicological and hazard data are not yet available. Therefore, it is imperative to treat this compound as potentially hazardous and to adhere to the highest standards of laboratory safety.[1][2] This guide is built on the foundational principle of assuming high toxicity for any new chemical entity to ensure the utmost protection for all laboratory personnel.[2][3]
Core Principle: Proactive Hazard Assessment
Before any manipulation of this compound, a thorough risk assessment is mandatory. The chemical structure, featuring a carboxamide group and aromatic rings, suggests potential for biological activity and possible hazards such as skin, eye, or respiratory irritation.[4][5][6][7] In the absence of specific data, we must operate under the assumption that the compound may be an irritant, a sensitizer, and potentially harmful if ingested or inhaled.[2][8] All handling procedures must reflect this cautious approach.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense; engineering controls are the first and most critical.[9]
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and the preparation of its solutions must be conducted in a certified chemical fume hood.[1][3] This is non-negotiable and serves to prevent the inhalation of fine powders or aerosols.[3]
Ventilated Enclosures: For weighing small quantities, a powder-coated balance enclosure can provide an additional layer of containment to minimize aerosol generation.[3]
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][10][11]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential for preventing exposure through skin contact, eye contact, or inhalation.[12][13][14] The minimum required PPE for any work involving this compound is summarized below.
Protection Type
Specification
Rationale and Best Practices
Hand Protection
Double-gloving with nitrile or neoprene gloves.[3]
Disposable nitrile gloves offer protection against incidental splashes but can be penetrated quickly.[9] Double-gloving provides an additional barrier. Always inspect gloves for holes before use and remove them immediately if contamination occurs, followed by hand washing.[9][15]
Eye & Face Protection
ANSI Z87.1-compliant chemical safety goggles.[8][15]
Goggles provide superior protection against chemical splashes compared to safety glasses.[9][15] When handling larger volumes or if there is a significant splash risk, a face shield must be worn in addition to safety goggles.[3][8][15]
Body Protection
Fully-fastened laboratory coat.
A lab coat protects skin and personal clothing from contamination.[1][3] For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.[9]
Respiratory Protection
N95 or higher-rated respirator.
A respirator should be used if there is any risk of aerosol generation outside of a certified fume hood.[3][14] All personnel requiring a respirator must be properly fit-tested and trained in its use.
Foot Protection
Closed-toe shoes.
This is a minimum requirement in any laboratory setting to protect against spills and dropped objects.[14][15]
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is critical for both safety and experimental integrity. The following workflow illustrates the key stages of handling 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide.
Caption: Workflow for handling the novel compound.
Step-by-Step Protocol: Weighing and Solution Preparation
Preparation: Don all required PPE as outlined in the table above. Prepare the work surface within the chemical fume hood by lining it with a plastic-backed absorbent pad.[16]
Weighing: Tare a suitable container on the balance inside the fume hood. Carefully dispense the solid compound into the container, avoiding the generation of dust.[2] Close the primary stock container immediately.
Solubilization: Slowly add the desired solvent to the weighed compound to prevent splashing.[3] Securely cap the container before mixing via vortex or sonication.
Labeling: Clearly label the newly prepared solution with the compound name, concentration, solvent, preparation date, and appropriate hazard pictograms.[8]
Storage: Store the compound and any stock solutions in a clearly labeled, tightly sealed container in a designated, access-controlled area.[3]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.